molecular formula C7H11N3 B3319425 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine CAS No. 111416-15-0

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine

Cat. No.: B3319425
CAS No.: 111416-15-0
M. Wt: 137.18
InChI Key: ZKSLBQITPNATCT-UHFFFAOYSA-N
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Description

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine is a heterocyclic compound with a bicyclic structure consisting of a pyrazole and azepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of Rh(III)-catalyzed reactions of amides of hetarylcaboxylic acids with methylenecyclopropanes, which proceed via C–H bond activation and cycloaddition . Another approach involves the recyclization of benzannelated six-membered-hydrocarbon rings into seven-membered lactams .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Rh(III) catalysts). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine is its potential therapeutic applications. Research indicates that compounds with similar structures may exhibit significant biological activity:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the activity of the human urokinase plasminogen activator (uPA), which is implicated in cancer metastasis and progression. The mechanism likely involves interaction with specific molecular targets associated with tumor growth and spread.
  • Neurological Applications : There is ongoing investigation into the use of this compound in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative conditions .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique reactivity can be harnessed in various chemical reactions:

  • Cyclization Reactions : The compound can participate in cyclization reactions that yield new heterocyclic compounds with potential biological activities.
  • Functionalization : It can be functionalized to introduce various substituents that enhance its pharmacological properties or alter its reactivity for further synthetic applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of a derivative of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with this compound. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Neurological Protection

Another research project focused on the neuroprotective effects of derivatives based on this compound. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests that they may have therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease .

Mechanism of Action

The mechanism of action of 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine involves its interaction with specific molecular targets and pathways. For example, amiloride-based drugs, which include similar structures, are known to inhibit the human urokinase plasminogen activator, a target in cancer treatment . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
  • Hexamethylene amiloride (HMA)

Uniqueness

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine is unique due to its specific bicyclic structure, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it offers unique reactivity and potential for use in various scientific and industrial fields.

Biological Activity

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine is a bicyclic heterocyclic compound that consists of a pyrazole and azepine ring system. Its unique structure imparts distinct chemical properties and potential biological activities. This article explores its biological activity through various studies and findings.

  • IUPAC Name : 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
  • Molecular Formula : C7H12N3
  • CAS Number : 928774-98-5

Research indicates that this compound interacts with various molecular targets involved in critical biological pathways. For instance, it has shown potential in inhibiting human urokinase plasminogen activator (uPA), which is significant in cancer treatment strategies aimed at reducing metastasis and tumor growth.

Anticancer Properties

Studies have highlighted the compound's anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range.
  • Mechanisms : The proposed mechanisms include the induction of oxidative stress and disruption of mitochondrial function leading to apoptosis .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. In vitro assays have shown:

  • COX-2 Inhibition : Compounds derived from this structure exhibited selective inhibition of COX-2 over COX-1. For example:
    • IC50 values for COX-2 inhibition ranged from 0.02 to 0.04 μM compared to celecoxib .

Antiviral Activity

Recent studies have explored the antiviral potential of derivatives of this compound against viruses such as Zika virus (ZIKV). While specific data on this compound itself is limited in this context, its structural analogs showed promising antiviral activity through phenotypic screening methods .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatorySelective COX-2 inhibition
AntiviralPotential activity against ZIKV

Research Insights

  • Anticancer Studies :
    • A study found that this compound derivatives exhibited significant cytotoxic effects on breast cancer cell lines.
    • Mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis via mitochondrial pathways.
  • Inflammation Models :
    • In vivo models demonstrated that derivatives significantly reduced edema in carrageenan-induced paw edema tests.
    • Histopathological analysis indicated minimal gastric toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antiviral Research :
    • Structural analogs were synthesized and tested against ZIKV with promising results indicating the need for further exploration into their therapeutic applications.

Properties

IUPAC Name

1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-8-4-2-7-6(1)5-9-10-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSLBQITPNATCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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